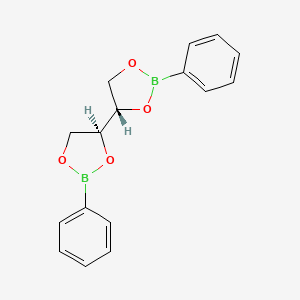![molecular formula C22H17ClN2O2 B14468551 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-79-8](/img/structure/B14468551.png)
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloro(diphenyl)acetyl group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Chloro(diphenyl)acetyl Group: The chloro(diphenyl)acetyl group can be introduced through an acylation reaction. This involves reacting the quinoxaline core with chloro(diphenyl)acetyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoxaline core can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid)
Major Products Formed
Substitution: Substituted quinoxaline derivatives
Reduction: Alcohol derivatives of quinoxaline
Oxidation: Quinoxaline N-oxides
科学研究应用
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro(diphenyl)acetyl group.
4-(Diphenylacetyl)quinoxaline: Similar structure but without the chloro substituent.
4-(Chloroacetyl)quinoxaline: Similar structure but without the diphenyl groups.
Uniqueness
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and diphenyl groups attached to the acetyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
66366-79-8 |
|---|---|
分子式 |
C22H17ClN2O2 |
分子量 |
376.8 g/mol |
IUPAC 名称 |
4-(2-chloro-2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C22H17ClN2O2/c23-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)21(27)25-15-20(26)24-18-13-7-8-14-19(18)25/h1-14H,15H2,(H,24,26) |
InChI 键 |
KEZHWTJMDQZFHN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
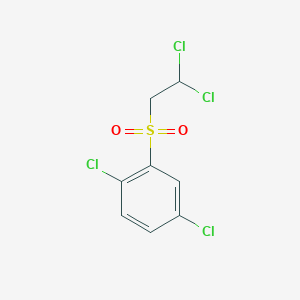
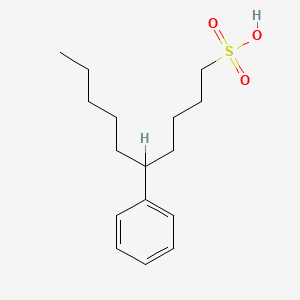
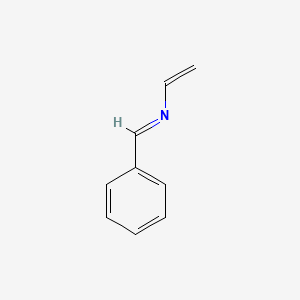
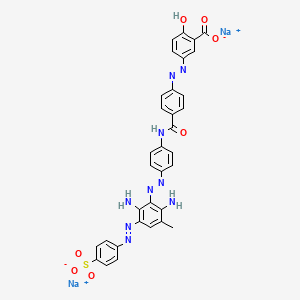
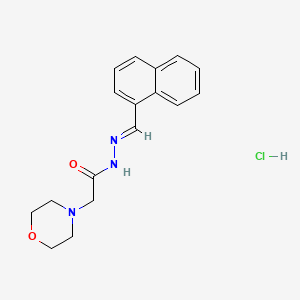

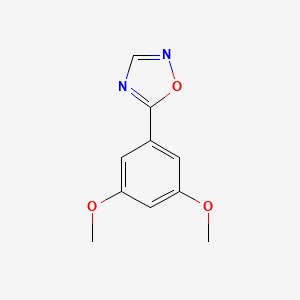
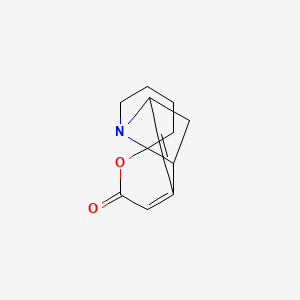
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
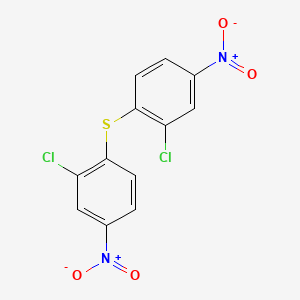
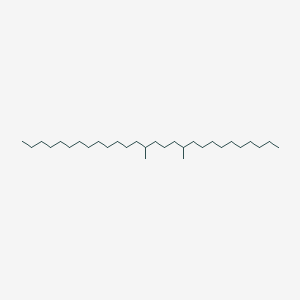
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
